molecular formula C8H14Cl2N2O B13492386 2-Amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride

2-Amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride

Cat. No.: B13492386
M. Wt: 225.11 g/mol
InChI Key: KIBPMUAIGMDYGQ-UHFFFAOYSA-N
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Description

2-Amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride is a chemical compound with the molecular formula C8H14Cl2N2O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride typically involves the reaction of 5-methylpyridine with ethylene oxide in the presence of ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The compound can undergo substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

    Oxidation: Formation of pyridine oxides.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of substituted pyridines.

Scientific Research Applications

2-Amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(3-methoxypyridin-2-yl)ethan-1-ol dihydrochloride
  • 2-(5-methylpyridin-2-yl)ethan-1-ol
  • 3-((5-methylpyridin-2-yl)amino)-1-phenylpropan-1-ol

Uniqueness

2-Amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride stands out due to its specific structural features and reactivity. Its unique combination of an amino group and a pyridine ring makes it a versatile compound for various chemical reactions and applications.

Properties

Molecular Formula

C8H14Cl2N2O

Molecular Weight

225.11 g/mol

IUPAC Name

2-amino-2-(5-methylpyridin-2-yl)ethanol;dihydrochloride

InChI

InChI=1S/C8H12N2O.2ClH/c1-6-2-3-8(10-4-6)7(9)5-11;;/h2-4,7,11H,5,9H2,1H3;2*1H

InChI Key

KIBPMUAIGMDYGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C(CO)N.Cl.Cl

Origin of Product

United States

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